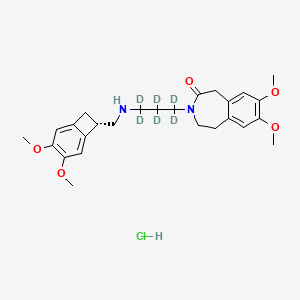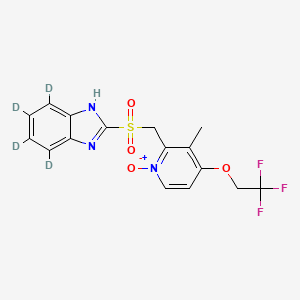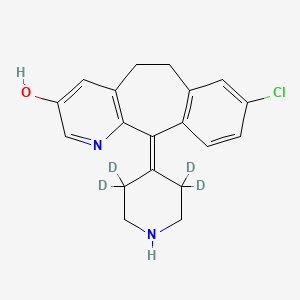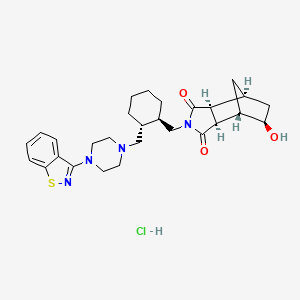![molecular formula [13C]C12H16FN3O9PD3 B602731 Sofosbuvir Impurity (GS-566500)-13C-d3 CAS No. 1256490-46-6](/img/no-structure.png)
Sofosbuvir Impurity (GS-566500)-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofosbuvir Impurity (GS-566500)-13C-d3 is an impurity of Sofosbuvir . Sofosbuvir is a NS5B inhibitor used for the treatment of hepatitis C . It is a nucleoside analog that contains uridine and alanine groups in its structure .
Molecular Structure Analysis
GS-566500 is a nucleoside analog that contains uridine and alanine groups in its structure . The molecular formula is C13H19FN3O9P .Physical And Chemical Properties Analysis
GS-566500 is a white solid with a relative molecular mass of about 529.4g/mol . The molecular formula is C13H19FN3O9P .Scientific Research Applications
Pharmacokinetics and Metabolism : Sofosbuvir, of which GS-566500-13C-d3 is an impurity, is studied for its pharmacokinetic and metabolic properties in the treatment of Hepatitis C. Key studies focus on the absorption, distribution, metabolism, and excretion (ADME) of Sofosbuvir and its metabolites, including GS-566500-13C-d3 (Kirby et al., 2015).
Antiviral Activity and Viral Kinetics : Research on Sofosbuvir has demonstrated its effectiveness in inhibiting the Hepatitis C virus (HCV) RNA polymerase NS5B. Studies have used GS-566500-13C-d3 to understand the drug's antiviral activity and the kinetics of viral load reduction (Guedj et al., 2014).
Drug-Drug Interactions : Studies also explore potential drug-drug interactions involving Sofosbuvir and its impurities, including GS-566500-13C-d3. These investigations are crucial for determining safe and effective combination therapies for HCV (Li et al., 2020).
Clinical Pharmacology : The pharmacological profile of Sofosbuvir, including its impurities, is studied to understand its mechanism of action, dosage optimization, and potential adverse effects. This information aids in developing more effective treatment regimens for HCV (Rodríguez-Torres et al., 2013).
Role in Treatment Regimens : Research has shown that Sofosbuvir and its impurities, including GS-566500-13C-d3, are integral components of various HCV treatment regimens, contributing significantly to their effectiveness (Lawitz et al., 2013).
Pharmacogenetics : Understanding the pharmacogenetics of Sofosbuvir, including GS-566500-13C-d3, is important in predicting patient responses and tailoring personalized treatment plans. Studies investigate how genetic variations affect the drug's metabolism and efficacy (Cusato et al., 2022).
Mechanism of Action
Target of Action
Sofosbuvir Impurity (GS-566500)-13C-d3 is an impurity of Sofosbuvir , which is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for viral replication, making it a primary target for antiviral treatment .
Mode of Action
As an inhibitor of the HCV NS5B polymerase, Sofosbuvir and its impurities work by blocking the enzymatic function of the polymerase, thereby preventing the replication of the virus
Biochemical Pathways
GS-331007 was identified as the primary analyte of interest for clinical pharmacology studies as it accounted for >90% of systemic drug-related material exposure . The metabolic activation pathway of Sofosbuvir involves sequential hydrolysis of the carboxyl ester moiety catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form GS-566500 (intermediate metabolite) .
Pharmacokinetics
Sofosbuvir and its metabolites exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients had modestly lower (39%) GS-331007 area under the plasma concentration–time curve (AUC) and higher Sofosbuvir AUC (60%) . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The inhibition of the HCV NS5B polymerase by Sofosbuvir results in the prevention of viral replication, leading to a decrease in the viral load in the body . This can lead to the clearance of the virus from the body, effectively treating the HCV infection .
Action Environment
Sofosbuvir has a low propensity for clinically significant drug interactions with common concomitant medications used by HCV-infected patients .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sofosbuvir Impurity (GS-566500)-13C-d3 involves the incorporation of three deuterium atoms into the molecule at specific positions. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Sofosbuvir Impurity (GS-566500)", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Sofosbuvir Impurity (GS-566500) in D2O and add NaBH4 as a reducing agent.", "Step 2: Allow the reaction to proceed for several hours until complete reduction of the ketone group is achieved.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer and evaporate the solvent to obtain the reduced product.", "Step 5: Dissolve the reduced product in D2O and add D2 gas under pressure.", "Step 6: Allow the reaction to proceed for several hours until three deuterium atoms are incorporated into the molecule.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer and evaporate the solvent to obtain Sofosbuvir Impurity (GS-566500)-13C-d3." ] } | |
CAS RN |
1256490-46-6 |
Molecular Formula |
[13C]C12H16FN3O9PD3 |
Molecular Weight |
415.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
1233335-78-8 (unlabelled) |
synonyms |
(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid; O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3; PSI 352707-13C,D3 |
tag |
Sofosbuvir Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



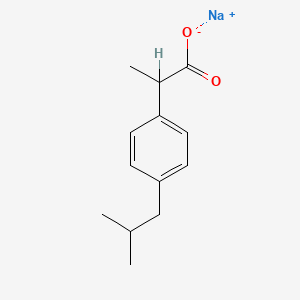
![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)

